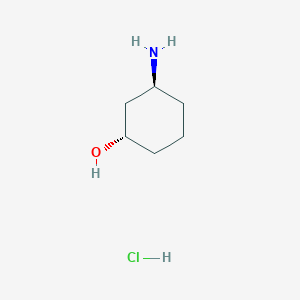

trans-3-Amino-cyclohexanol hydrochloride

Description

BenchChem offers high-quality trans-3-Amino-cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-Amino-cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXTVICXVECGR-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733742 | |

| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-43-7 | |

| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3-Amino-cyclohexanol hydrochloride: Properties, Structure, and Applications

Introduction

trans-3-Amino-cyclohexanol hydrochloride is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and synthetic chemistry. Its structure, featuring a cyclohexane backbone with strategically positioned amino and hydroxyl groups in a trans configuration, makes it a versatile chiral building block for creating complex molecular architectures.[1][2] The compound is supplied as a hydrochloride salt, a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing molecules, thereby facilitating its use in various biological and chemical applications.[1][3] This guide provides an in-depth exploration of its chemical structure, physicochemical properties, stereoselective synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to leveraging the compound's reactivity and function. The key identifiers and structural details are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (1S,3S)-3-aminocyclohexan-1-ol;hydrochloride[3] |

| CAS Number | 124555-43-7[3] |

| Molecular Formula | C₆H₁₄ClNO[1] |

| Molecular Weight | 151.63 g/mol [1][3] |

| InChI | InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1[3] |

| SMILES | C1CC(CC(C1)O)N.Cl[1] |

Stereochemistry and Conformation

The term "trans" in trans-3-Amino-cyclohexanol denotes the relative stereochemistry of the amino and hydroxyl groups, which are located on opposite faces of the cyclohexane ring. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For a 1,3-trans-disubstituted cyclohexane, the thermodynamically most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial), as this minimizes 1,3-diaxial interactions.

The absolute stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the (1S,3S) enantiomer being a common designation.[1][3] The specific three-dimensional arrangement is critical for its interaction with chiral biological targets like enzymes and receptors, making stereocontrol in its synthesis a paramount concern.[2]

Spectroscopic and Analytical Characterization

Confirming the identity and stereochemistry of trans-3-Amino-cyclohexanol hydrochloride requires a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the stereochemistry of cyclohexanol derivatives.

-

¹H NMR : The chemical shifts and, more importantly, the coupling constants (J-values) of the protons at C1 and C3 (the carbons bearing the OH and NH₂ groups) are diagnostic. In the preferred diequatorial conformation of the trans isomer, these protons are axial. An axial proton typically shows large coupling constants (J ≈ 8-12 Hz) with adjacent axial protons and small coupling constants (J ≈ 2-5 Hz) with adjacent equatorial protons, resulting in a characteristic "triplet of triplets" signal. [2]This pattern is distinct from the cis isomer, where one substituent would be axial and the other equatorial.

-

¹³C NMR : The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. These shifts can be compared against literature data or computational models to confirm the isomer.

-

2D NMR (COSY, HSQC, NOESY) : These advanced techniques are used to unambiguously assign all proton and carbon signals and to confirm spatial relationships. For instance, a NOESY experiment can show through-space correlations between protons, confirming an axial or equatorial assignment and verifying the trans relationship of the substituents. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch : A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

-

N-H Stretch : The ammonium salt (R-NH₃⁺) will show broad absorptions between 2400-3200 cm⁻¹.

-

C-O Stretch : A strong band around 1050-1150 cm⁻¹ indicates the presence of the secondary alcohol.

Table 3: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Region/Value |

|---|---|---|

| ¹H NMR | H-C(1)-O and H-C(3)-N protons | Triplet of triplets with large (axial-axial) J-couplings (8-12 Hz). [2] |

| ¹³C NMR | C1 and C3 carbons | Resonances typically in the range of 65-75 ppm (C-O) and 45-55 ppm (C-N). |

| IR | O-H stretch (alcohol) | Broad, ~3200-3600 cm⁻¹ |

| IR | N-H stretch (ammonium) | Broad, ~2400-3200 cm⁻¹ |

| Mass Spec. | Molecular Ion (free base) | [M+H]⁺ at m/z 116.1 |

Chemical Reactivity and Applications

The synthetic utility of trans-3-Amino-cyclohexanol hydrochloride stems from its two distinct functional groups, which can be manipulated selectively.

Key Reactions

-

At the Amino Group : The primary amine can undergo N-acylation, N-alkylation, and condensation with aldehydes or ketones to form Schiff bases, providing a handle for further molecular elaboration. [2]* At the Hydroxyl Group : The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for nucleophilic substitution reactions. [1][2]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1]* Pharmaceutical Intermediate : It serves as a key building block for a range of molecules, including potential analgesics and anti-inflammatory drugs. [2]Its rigid, well-defined stereochemistry is crucial for producing enantiomerically pure drugs, which is often a requirement for efficacy and safety. [2]The related isomer, trans-4-aminocyclohexanol, is a well-known precursor in the synthesis of Ambroxol, a widely used mucolytic agent for respiratory diseases. [4]* Chiral Auxiliary : The chiral nature of the molecule allows it to be used as an auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of reactions on other molecules.

-

Research Chemical : It is used in research to study chiral recognition processes and to investigate the structure-activity relationships of new biologically active compounds. [1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for trans-3-Amino-cyclohexanol hydrochloride is not widely available, data from analogous compounds like other aminocyclohexanol isomers suggest it should be handled with care.

-

Hazards : Likely to cause skin and serious eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and moisture.

Conclusion

trans-3-Amino-cyclohexanol hydrochloride is more than just a chemical intermediate; it is a key enabling tool for innovation in medicinal chemistry and materials science. Its well-defined stereochemistry, coupled with the dual reactivity of its amino and hydroxyl groups, provides chemists with a powerful scaffold for the synthesis of novel, high-value molecules. A thorough understanding of its properties, stereoselective synthesis, and analytical signatures is essential for any researcher aiming to exploit its full potential in the laboratory and beyond.

References

-

Smolecule. (2023). trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7.

-

Chavez, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161.

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. National Center for Biotechnology Information.

-

PubChem. (n.d.). 3-Aminocyclohexanol. National Center for Biotechnology Information.

-

Benchchem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7.

-

Pharmaffiliates. (n.d.). The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis.

Sources

- 1. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to trans-3-Amino-cyclohexanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

trans-3-Amino-cyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with an amino group and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for a wide range of chemical transformations.[1]

| Property | Value | Source(s) |

| CAS Number | 124555-43-7 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Enhanced solubility in water compared to the free base. | [1] |

| Stereochemistry | trans configuration between the hydroxyl (C1) and amino (C3) groups. Exists as a racemic mixture of (1R,3R) and (1S,3S) enantiomers, or as specific enantiomers. | [1] |

The presence of two chiral centers at the C1 and C3 positions makes the stereochemistry of this molecule a critical aspect of its identity and subsequent application, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The trans configuration is generally more thermodynamically stable than the corresponding cis isomer due to reduced steric hindrance, which can be a key consideration in stereoselective synthesis.[1]

Strategic Synthesis and Mechanistic Considerations

The synthesis of trans-3-aminocyclohexanols is a topic of significant interest, with various methods developed to control the diastereoselectivity (cis/trans ratio). The choice of synthetic route is often dictated by the desired stereochemical outcome, scalability, and the nature of the starting materials.

Diastereoselective Reduction of β-Enaminoketones: A Reliable Approach

A robust and well-documented method for producing 3-aminocyclohexanols involves the reduction of β-enaminoketones.[4] This approach offers a strategic advantage as the stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

The logical workflow for this synthesis is as follows:

Caption: Synthetic workflow for trans-3-Amino-cyclohexanol via β-enaminoketone reduction.

Experimental Protocol: Synthesis of a trans-3-Aminocyclohexanol derivative (adapted from Montoya Balbás et al., 2012) [4][5]

Causality: This protocol utilizes a dissolving metal reduction (sodium in alcohol), which is known to produce mixtures of diastereomers. The subsequent chromatographic separation is a critical step for isolating the desired trans isomer. The choice of a chiral primary amine in the initial condensation step can be used to generate specific enantiomers.

-

Step 1: Synthesis of the β-Enaminoketone Intermediate.

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve a 1,3-cyclohexanedione derivative (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in toluene.

-

Reflux the mixture for 3-4 hours, azeotropically removing the water formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization.

-

-

Step 2: Reduction to the Amino Alcohol.

-

In a separate flask, dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.

-

At room temperature, add small pieces of sodium metal (excess) portion-wise while stirring vigorously. The reaction is exothermic and should be controlled.

-

Continue stirring until all the sodium has reacted.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans amino alcohols.

-

-

Step 3: Isolation of the trans Isomer and Hydrochloride Salt Formation.

-

Purify the crude mixture of diastereomers using flash column chromatography on silica gel. The polarity of the eluent system will need to be optimized to achieve good separation of the cis and trans isomers.[4]

-

Combine the fractions containing the pure trans isomer and remove the solvent.

-

Dissolve the purified trans-3-amino-cyclohexanol free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield trans-3-Amino-cyclohexanol hydrochloride.

-

Comprehensive Characterization and Analytical Control

Unequivocal structural confirmation and purity assessment are paramount in drug development. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton signals for the hydrogens on C1 (attached to the hydroxyl group) and C3 (attached to the amino group) are of particular diagnostic value. In the trans isomer, these protons are typically in an axial orientation in the stable chair conformation, leading to large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. This is a key feature that distinguishes it from the cis isomer.[6] |

| ¹³C NMR | The spectrum will show six distinct carbon signals corresponding to the cyclohexane ring. The chemical shifts of C1 and C3 will be significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms. |

| IR Spectroscopy | A broad absorption band in the 3200-3650 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group.[1] N-H stretching vibrations of the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region. C-N and C-O stretching bands will be present in the fingerprint region (approx. 1000-1300 cm⁻¹). |

| Mass Spectrometry | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base (C₆H₁₃NO, m/z ≈ 115.10) or the protonated molecule ([M+H]⁺, m/z ≈ 116.11). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

Illustrative HPLC Method for Purity Determination:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Detector: UV detector set at a low wavelength (e.g., 210 nm) where the molecule has some absorbance, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.

-

Purity Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Diode Array Detection (DAD) can be used to assess peak purity by comparing spectra across the peak.[7]

Applications in Drug Discovery and Medicinal Chemistry

The trans-3-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry. Its bifunctional nature and defined stereochemistry allow it to serve as a versatile starting material for the synthesis of complex molecules with diverse biological activities.

Caption: Key application areas of the trans-3-aminocyclohexanol scaffold in drug discovery.

The 1,3-amino alcohol motif is a key structural component in a variety of potent drugs.[4] The specific spatial arrangement of the amino and hydroxyl groups is often critical for high-affinity binding to biological targets such as enzymes and receptors.[3]

-

As Chiral Building Blocks: The well-defined stereochemistry of enantiopure trans-3-aminocyclohexanol makes it an invaluable starting material for the synthesis of complex APIs where a specific enantiomer is required for therapeutic efficacy and to minimize off-target effects.[8]

-

Scaffold for Bioactive Molecules: The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the construction of libraries of compounds for screening against various biological targets. Research has shown that derivatives of aminocyclohexanols are explored for their potential as analgesics and anti-inflammatory agents.[8]

-

Influence on Physicochemical Properties: Incorporation of the aminocyclohexanol moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability, due to the presence of the polar amino and hydroxyl groups.

While specific signaling pathways directly modulated by trans-3-amino-cyclohexanol hydrochloride itself are not extensively documented, its importance lies in its role as a foundational element in molecules designed to interact with a wide range of biological systems, including those involved in viral replication (e.g., HIV protease) and neurotransmission.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

trans-3-Amino-cyclohexanol hydrochloride is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined stereochemistry, bifunctionality, and favorable physical properties make it a valuable building block for the synthesis of a new generation of therapeutics. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is crucial for any researcher or drug development professional seeking to innovate in the field of pharmaceutical sciences.

References

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. Available from: [Link]

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available from: [Link]

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. Available from: [Link]

-

PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved January 16, 2026, from [Link]

-

Ahmad, S., Thomas, L. H., & Sutherland, A. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801–2808. Available from: [Link]

-

University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]

-

Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available from: [Link]

-

Home Sunshine Pharma. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved January 16, 2026, from [Link]

-

Kara, S., Schrittwieser, J. H., & Gargiulo, S. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 10(19), 4293-4297. Available from: [Link]

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminocyclohexanol. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.

-

NIST. (n.d.). trans-3-Methylcyclohexanol. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020). The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review. Available from: [Link]

-

Nguyen, T. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. PubMed. Available from: [Link]

-

Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]

-

Reddit. (2023). HPLC trace for proof of purity. Retrieved January 16, 2026, from [Link]

-

Dong, M. W., & Blue, L. E. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 39(2), 80-91. Available from: [Link]

-

Kéki, S. (2018). How Pure Is Your Peak? LCGC Europe, 31(2), 82-89. Available from: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 16, 2026, from [Link]

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of trans-3-Amino-cyclohexanol hydrochloride from 3-Nitrocyclohexanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-3-Amino-cyclohexanol hydrochloride, a valuable bifunctional molecule, from its precursor, 3-nitrocyclohexanol.[1] The core of this transformation lies in the stereoselective reduction of the nitro group to an amine, followed by conversion to its hydrochloride salt. This document delves into the mechanistic underpinnings of the key reaction, catalytic hydrogenation, providing field-proven insights into catalyst selection, reaction optimization, and safety protocols. Detailed experimental procedures, data analysis, and purification strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently and safely execute this synthesis.

Introduction: The Significance of trans-3-Amino-cyclohexanol hydrochloride

trans-3-Amino-cyclohexanol hydrochloride is a chiral organic compound featuring both an amino and a hydroxyl group on a cyclohexane ring.[1] This unique structural arrangement makes it a versatile building block in modern organic synthesis.[2] Its bifunctionality allows for a wide array of chemical transformations, making it a key intermediate in the development of complex molecules, including pharmaceuticals.[1][2] Notably, it serves as a precursor in the synthesis of drugs targeting respiratory diseases.[1] The hydrochloride salt form significantly enhances its water solubility, a crucial property for many biological and pharmaceutical applications.[1]

Table 1: Physicochemical Properties of trans-3-Amino-cyclohexanol hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | [1][3] |

| Molecular Weight | ~151.64 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Stereochemistry | (1S,3S) configuration | [1][3] |

| Key Functional Groups | Primary amine, Secondary alcohol | [1][2] |

The Synthetic Pathway: From Nitro to Amino

The primary route for synthesizing trans-3-Amino-cyclohexanol hydrochloride involves the reduction of 3-nitrocyclohexanol.[1] This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

The Core Reaction: Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone of synthetic chemistry, utilized to reduce various functional groups by adding hydrogen gas (H₂) across double or triple bonds in the presence of a metal catalyst.[4][5] In this specific synthesis, the nitro group (-NO₂) of 3-nitrocyclohexanol is reduced to a primary amine group (-NH₂).

The general reaction is as follows:

3-Nitrocyclohexanol + 3H₂ --(Catalyst)--> 3-Aminocyclohexanol + 2H₂O

This process requires a catalyst to lower the high activation energy of the reaction, thereby increasing the reaction rate.[5]

Causality in Catalyst Selection: The "Why" Behind the Choice

The choice of catalyst is critical for achieving high yield and the desired stereochemistry. Common catalysts for nitro group reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[4]

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, selectivity, and relative cost-effectiveness. It is particularly effective for the hydrogenation of nitro compounds to amines.[4]

-

Raney Nickel: While also highly active, Raney Nickel can sometimes lead to side reactions and may require more stringent handling procedures due to its pyrophoric nature when dry.[4][6]

-

Platinum on Carbon (Pt/C): Pt/C is a powerful hydrogenation catalyst but can sometimes be less selective than Pd/C for this specific transformation, potentially leading to over-reduction or other side products.[4]

For the synthesis of trans-3-Amino-cyclohexanol, 10% Pd/C is a highly recommended starting point due to its proven efficacy and selectivity in similar transformations.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of trans-3-Amino-cyclohexanol hydrochloride.

Materials and Equipment

| Reagents | Equipment |

| 3-Nitrocyclohexanol | High-pressure hydrogenation reactor |

| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer with hotplate |

| Methanol (MeOH), ACS grade | Schlenk line or similar inert gas setup |

| Concentrated Hydrochloric Acid (HCl) | Buchner funnel and filter flask |

| Celite® or other filter aid | Rotary evaporator |

| Nitrogen (N₂) gas | pH meter or pH paper |

| Hydrogen (H₂) gas | Standard laboratory glassware |

Workflow Diagram

Caption: Experimental workflow for the synthesis of trans-3-Amino-cyclohexanol hydrochloride.

Detailed Synthesis Procedure

Step 1: Reactor Charging and Inerting

-

In a suitable high-pressure hydrogenation reactor, dissolve 3-nitrocyclohexanol (1.0 eq) in methanol (10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution. Expert Insight: The catalyst should be handled in a moist state to mitigate its pyrophoric risk.[4][7]

-

Seal the reactor according to the manufacturer's specifications.

-

Purge the reactor vessel with nitrogen gas three times to remove all oxygen.[4][8][9] This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[4][8][9]

Step 2: Hydrogenation

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Begin vigorous stirring and, if necessary, heat the reaction mixture to the optimal temperature (often 25-50 °C).

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

-

(Optional) The reaction can be monitored by taking small aliquots (after depressurizing and purging with nitrogen) and analyzing them by TLC or GC-MS.[9]

Step 3: Work-up and Catalyst Removal

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[8]

-

Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[8]

-

Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The used catalyst is saturated with hydrogen and can be pyrophoric. Do not allow the filter cake to dry out.[6][9] Quench the filter cake with water immediately after filtration and dispose of it in a designated waste container.[9]

-

Rinse the reactor and the filter cake with a small amount of methanol to ensure complete transfer of the product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-aminocyclohexanol as an oil or solid.

Step 4: Salt Formation and Purification

-

Dissolve the crude 3-aminocyclohexanol in a minimal amount of fresh methanol.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.

-

The hydrochloride salt will likely precipitate out of the solution. If not, crystallization can be induced by further cooling or by the addition of a less polar anti-solvent like diethyl ether or methyl tert-butyl ether.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain pure trans-3-Amino-cyclohexanol hydrochloride.

Stereochemical Considerations

The reduction of 3-nitrocyclohexanol can yield both cis and trans isomers of 3-aminocyclohexanol. The stereochemical outcome is influenced by the catalyst and reaction conditions.[2] Catalytic hydrogenation often favors the formation of the thermodynamically more stable trans isomer. The separation of the desired trans-isomer from the cis-isomer can be achieved through fractional crystallization, often during the hydrochloride salt formation step.[2]

Safety: A Trustworthy Protocol

Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[6][9] Adherence to strict safety protocols is non-negotiable.

Hazard Analysis

| Hazard | Mitigation Strategy |

| Hydrogen Flammability | - Perform the reaction in a well-ventilated fume hood.[7][8]- Ensure all equipment is properly grounded to prevent static discharge.[4]- Purge the system with inert gas (nitrogen) before and after introducing hydrogen.[4][8][9] |

| Pyrophoric Catalyst | - Handle the catalyst in a wet or slurry form.[4][6][7]- Never allow the used catalyst to dry in the air.[6][7]- Quench the filtered catalyst with water immediately after use.[9] |

| High Pressure | - Use a pressure-rated reactor that has been properly inspected.[4][8]- Never exceed the maximum rated pressure and temperature of the vessel.[8] |

| Exothermic Reaction | - Monitor the reaction temperature closely.[4]- Have an adequate cooling system in place.[4] |

Safety Workflow

Caption: Critical safety workflow for catalytic hydrogenation.

Conclusion

The synthesis of trans-3-Amino-cyclohexanol hydrochloride from 3-nitrocyclohexanol via catalytic hydrogenation is a robust and scalable process. This guide has detailed the critical aspects of this synthesis, from the underlying chemical principles to a comprehensive, safety-conscious experimental protocol. By understanding the causality behind catalyst selection, reaction conditions, and safety procedures, researchers can confidently execute this synthesis to obtain a high-purity product essential for further research and development in the pharmaceutical and chemical industries.

References

- Smolecule. (2023, August 15). trans-3-Amino-cyclohexanol hydrochloride.

- Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.

- University of Rochester. (n.d.). Hydrogenation SOP.

- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Benchchem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride.

- PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride.

- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.

- Shepler, B. (2018, October 25). Catalytic hydrogenation [Video]. YouTube.

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 5. youtube.com [youtube.com]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. njhjchem.com [njhjchem.com]

- 9. chem.uci.edu [chem.uci.edu]

"trans-3-Amino-cyclohexanol hydrochloride" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of trans-3-Amino-cyclohexanol hydrochloride

Introduction

trans-3-Amino-cyclohexanol hydrochloride (CAS No. 124555-43-7) is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino and a hydroxyl group in a trans configuration.[1] With a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.64 g/mol , this compound exists as a white to off-white crystalline solid.[1] The presence of the primary amine and secondary alcohol functionalities makes it a versatile chemical intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2]

The hydrochloride salt form is crucial as it significantly enhances the compound's stability and its solubility in aqueous media, a critical factor for its application in biological assays or as a starting material in various reaction conditions.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability profile is paramount. This data dictates solvent selection for synthesis and analysis, informs formulation strategies, and determines appropriate storage and handling conditions to ensure the compound's integrity over time.

This guide provides a detailed examination of the solubility characteristics and stability profile of trans-3-Amino-cyclohexanol hydrochloride. It offers field-proven experimental protocols for determining these key parameters, grounded in authoritative regulatory guidelines, to ensure scientific rigor and data reliability.

I. Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, manufacturability, and formulation. The hydrochloride salt of trans-3-Amino-cyclohexanol dramatically improves its water solubility compared to its free base form through the formation of ionic interactions between the protonated amino group and the chloride anion.[1]

Qualitative Solubility Data

While specific quantitative solubility data for trans-3-Amino-cyclohexanol hydrochloride is not extensively published, its structural characteristics provide a strong basis for predicting its behavior. As an amine hydrochloride salt, it is a polar, ionic compound.[3][4] This suggests high solubility in polar protic solvents like water and lower-aliphatic alcohols, and lower solubility in nonpolar aprotic solvents.[3] Analogous aminocyclohexanol compounds have demonstrated solubility in a range of polar organic solvents, a behavior that can be reasonably extrapolated to the target compound.[1]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding with the protonated amine and hydroxyl group.[3][4] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the solvent can solvate the ionic salt.[1] |

| Less Polar | Dichloromethane, Chloroform | Soluble | Expected solubility based on related aminocyclohexanol compounds.[1] |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low / Insoluble | The nonpolar solvent molecules cannot effectively solvate the ions of the hydrochloride salt.[3][5] |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate precise, quantitative solubility data, the isothermal equilibrium method is a robust and widely accepted technique.[3][6] This protocol provides a self-validating framework for determining the solubility of trans-3-Amino-cyclohexanol hydrochloride in various solvents at a controlled temperature.

Objective: To determine the equilibrium solubility of trans-3-Amino-cyclohexanol hydrochloride in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

trans-3-Amino-cyclohexanol hydrochloride (purity >99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system[6][7]

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm)[6]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh an excess amount of trans-3-Amino-cyclohexanol hydrochloride and add it to a series of vials. The use of excess solid is critical to ensure that a saturated solution is achieved.[3]

-

Solvent Addition: Add a precise, known volume of the desired solvent to each vial.[8][9]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][6] Preliminary experiments may be required to determine the minimum time to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.[3]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particulates.[6] Accurately dilute the filtered sample to a suitable concentration with the same solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or GC.[6][7] A stability-indicating method is preferred to ensure that the compound has not degraded during the experiment.

-

Calculation: The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by the analytical method.

-

DF is the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation.[3]

-

Workflow for Solubility Determination

Caption: Isothermal Equilibrium Solubility Determination Workflow.

II. Stability Profile

Stability testing is a fundamental component of drug development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][11] For trans-3-Amino-cyclohexanol hydrochloride, available data indicates it is generally stable under normal laboratory and storage conditions.[1] However, a comprehensive stability assessment requires subjecting the compound to stressed conditions to identify potential degradation products and establish degradation pathways.[12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[13][14] As mandated by the International Council for Harmonisation (ICH) guidelines, stress testing helps to elucidate the intrinsic stability of the molecule.[12][13] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of primary degradants.[15][16][17]

| Stress Condition | Reagent / Method | Typical Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temperature or 50-60 °C | To evaluate susceptibility to degradation in acidic environments.[15] |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temperature or 50-60 °C | To evaluate susceptibility to degradation in alkaline environments.[15] |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To assess sensitivity to oxidative stress.[16] |

| Thermal | Dry Heat (Oven) | 60 °C or higher (in 10°C increments above accelerated testing) | To determine the impact of high temperature on the solid-state stability.[12] |

| Photostability | Light Cabinet | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B)[10][12] | To assess degradation upon exposure to light. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study on trans-3-Amino-cyclohexanol hydrochloride.

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of a stability-indicating analytical method.

Materials:

-

trans-3-Amino-cyclohexanol hydrochloride

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂) solution

-

Temperature-controlled oven

-

Calibrated photostability chamber

-

Validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or MS)[7][18]

-

pH meter, vials, and other standard laboratory equipment

Step-by-Step Methodology:

-

Untreated Sample Analysis: Prepare a solution of trans-3-Amino-cyclohexanol hydrochloride at a known concentration. Analyze this "time-zero" sample using the validated HPLC method to establish the initial purity profile.

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl). Store samples at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[15] Withdraw aliquots at various time points, neutralize with a suitable base, dilute to the initial concentration, and analyze by HPLC.

-

Base Hydrolysis: Repeat the procedure from step 2, but using a basic solution (e.g., 0.1 M NaOH). Neutralize aliquots with a suitable acid before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature.[16] Due to the potential for rapid kinetics, monitor the reaction closely over a shorter period (e.g., up to 24 hours).[16] Withdraw aliquots, quench any remaining peroxide if necessary, and analyze.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven at a temperature significantly above that used for accelerated stability testing (e.g., 70-80 °C).[12] At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.[10] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and light-induced degradation.[12] Analyze the samples after the exposure period.

-

Data Evaluation: For each stress condition, compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage of degradation, identify the retention times of any new peaks (degradation products), and perform a mass balance analysis to account for the loss of the parent compound. The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak and from each other.[13]

Workflow for Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of trans-3-Amino-cyclohexanol hydrochloride. While qualitative data suggests favorable solubility in polar solvents and general stability under standard conditions, this document emphasizes the necessity of rigorous, quantitative experimental analysis. The detailed protocols for isothermal equilibrium solubility determination and forced degradation studies are designed to produce reliable and reproducible data that meets the high standards of scientific research and pharmaceutical development. By following these methodologies, grounded in authoritative ICH guidelines, researchers can ensure the integrity of their starting materials, develop robust analytical methods, and build a solid foundation for further synthetic applications and formulation development.

References

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.

- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7. Smolecule.

- Q1A(R2) Guideline. ICH.

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH STABILITY TESTING GUIDELINES. SNS Courseware.

- Quality Guidelines. ICH.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7. Benchchem.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

- Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride 130198-05-9.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. Benchchem.

- Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review.

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of trans-3-Amino-cyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Amino-cyclohexanol hydrochloride is a chiral organic compound that serves as a vital building block in medicinal chemistry and drug development.[1] Its rigid cyclohexane framework, combined with the specific spatial arrangement of its amino and hydroxyl functional groups, makes it an important intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding the nuanced stereochemistry of this molecule is paramount for controlling the three-dimensional structure and, consequently, the biological activity of target drug molecules. This guide provides a comprehensive analysis of the stereochemical features of trans-3-Amino-cyclohexanol hydrochloride, including its chiral centers, conformational preferences, and synthetic considerations.

Molecular Structure and Chirality

The molecular formula for trans-3-Amino-cyclohexanol hydrochloride is C₆H₁₄ClNO, and it has a molecular weight of approximately 151.63 g/mol .[1][2] The structure consists of a cyclohexane ring substituted with an amino group at position 3 and a hydroxyl group at position 1. The "trans" designation indicates the relative orientation of these two substituents.

Chiral Centers:

3-Aminocyclohexanol possesses two stereogenic centers, or chiral carbons, at positions C1 (the carbon bearing the hydroxyl group) and C3 (the carbon bearing the amino group). The presence of these two chiral centers gives rise to a total of four possible stereoisomers:

-

(1R, 3R)

-

(1S, 3S)

-

(1R, 3S)

-

(1S, 3R)

The trans isomers are the (1R, 3R) and (1S, 3S) enantiomeric pair, where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The cis isomers correspond to the (1R, 3S) and (1S, 3R) enantiomeric pair, where the functional groups are on the same side of the ring.[3][4] The hydrochloride salt form enhances the compound's water solubility, which is beneficial for various applications.[1]

Conformational Analysis

The cyclohexane ring in trans-3-Amino-cyclohexanol predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, the most stable conformation is the one where both the hydroxyl and amino groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions that would destabilize a conformation with axial substituents. While the cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, this would force both bulky substituents into axial positions, leading to significant steric hindrance. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the conformational preferences of substituted cyclohexanes. In the ¹H NMR spectrum of trans-3-aminocyclohexanol, the protons attached to the carbons bearing the hydroxyl and amino groups (H1 and H3) typically exhibit large coupling constants, indicative of an axial-axial relationship with neighboring protons, which confirms the equatorial positions of the substituents.[6][7]

Caption: Chair conformation of trans-3-Aminocyclohexanol.

Synthesis and Stereocontrol

The synthesis of trans-3-Amino-cyclohexanol, particularly with stereochemical control, is a topic of significant interest in organic chemistry. Several methods have been reported, often focusing on the reduction of a precursor molecule.

Diastereoselective Synthesis:

A common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7][8] The stereochemical outcome of the reduction (i.e., the ratio of cis to trans isomers) is highly dependent on the reducing agent and the reaction conditions. For instance, reduction with sodium in a mixture of THF and isopropyl alcohol can yield both cis and trans isomers.[6][7] The diastereomeric ratio can be influenced by the steric bulk of substituents on the enaminoketone precursor.

Experimental Protocol: Reduction of a β-Enaminoketone

-

Preparation of the β-Enaminoketone: A 1,3-cyclohexanedione is condensed with an amine (e.g., benzylamine) in a suitable solvent like toluene at reflux to form the corresponding β-enaminoketone.[6][7]

-

Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[6][7]

-

Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted. The resulting mixture of cis and trans aminocyclohexanols can then be separated by column chromatography.

-

Salt Formation: The isolated trans-3-aminocyclohexanol is treated with hydrochloric acid to form the hydrochloride salt.

| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Reference |

| 3-(benzylamino)cyclohex-2-en-1-one | Sodium | THF/isopropyl alcohol | Varies | [6][7] |

| 3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | Sodium | THF/isopropyl alcohol | 89:11 | [6][7] |

Enantioselective Synthesis:

Achieving enantiomeric purity often requires the use of chiral auxiliaries, catalysts, or starting materials. For instance, using a chiral amine like (S)-α-methylbenzylamine in the formation of the β-enaminoketone can induce diastereoselectivity in the subsequent reduction, allowing for the separation of diastereomers which can then be converted to the desired enantiomer of 3-aminocyclohexanol.[6]

Caption: General workflow for the synthesis of trans-3-Aminocyclohexanol HCl.

Applications in Drug Development

The well-defined stereochemistry of trans-3-Amino-cyclohexanol hydrochloride makes it a valuable chiral pool starting material. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the construction of more complex molecules with specific three-dimensional architectures. This is particularly important in the development of drugs where stereochemistry plays a critical role in receptor binding and biological activity.

Conclusion

A thorough understanding of the stereochemistry of trans-3-Amino-cyclohexanol hydrochloride is essential for its effective use in research and drug development. The presence of two chiral centers dictates the existence of stereoisomers, with the trans configuration being of particular interest. The conformational preference for a diequatorial arrangement of the functional groups in a chair conformation is a key feature influencing its reactivity and incorporation into larger molecules. Synthetic strategies that allow for the control of both diastereoselectivity and enantioselectivity are crucial for accessing the desired stereoisomer for pharmaceutical applications.

References

-

Balbás, M. I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. National Center for Biotechnology Information. [Link]

-

MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sci-hub.st [sci-hub.st]

An In-Depth Technical Guide to trans-3-Amino-cyclohexanol Hydrochloride: Synthesis, Derivatives, and Therapeutic Potential

This guide provides a comprehensive technical overview of trans-3-Amino-cyclohexanol hydrochloride, a versatile bifunctional molecule, for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the nuanced stereoselective synthesis of the core scaffold, explores the derivatization strategies to create novel chemical entities, and discusses the therapeutic landscape of its analogs, highlighting its potential as a valuable building block in modern drug discovery.

The Core Moiety: Understanding trans-3-Amino-cyclohexanol Hydrochloride

trans-3-Amino-cyclohexanol hydrochloride (CAS No: 124555-43-7) is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a trans configuration.[1][2] The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of chemical transformations and biological assays.[1] Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol .[2]

The defining characteristic of this molecule is the spatial arrangement of the amino and hydroxyl groups on opposite faces of the cyclohexane ring. This trans configuration is energetically favored over the corresponding cis isomer due to reduced steric hindrance.[1] The molecule exists predominantly in a chair conformation to minimize steric strain. This stereochemical rigidity, combined with the presence of two reactive functional groups—a primary amine and a secondary alcohol—makes it a valuable chiral building block in asymmetric synthesis and for the construction of complex molecular architectures.[3][4]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 124555-43-7 | [2][5] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Enhanced solubility in water (as hydrochloride salt) | [1] |

Synthesis of the trans-3-Aminocyclohexanol Core: A Detailed Protocol

The stereoselective synthesis of trans-3-aminocyclohexanol is a critical step in harnessing its potential. One of the most effective and well-documented methods involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3][6][7] This approach provides good yields and allows for the control of stereochemistry.

Experimental Protocol: Reduction of β-Enaminoketones

This protocol is adapted from the work of Montoya Balbás et al. and provides a reliable method for the synthesis of both cis- and trans-3-aminocyclohexanols, with the trans isomer being a significant product.[3][6]

Step 1: Synthesis of the β-Enaminoketone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL).

-

Reaction: Reflux the mixture for 3 hours, azeotropically removing the water formed during the reaction.

-

Work-up: After cooling, remove the toluene under reduced pressure. The resulting yellow solid is the β-enaminoketone, which can be purified by recrystallization from a mixture of dichloromethane and hexane.[6]

Step 2: Reduction to the Aminocyclohexanol

-

Reaction Setup: Dissolve the synthesized β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).

-

Reduction: Cool the solution to 0 °C and add small pieces of metallic sodium (0.27 g, 12.0 g-atom) in excess. Stir the reaction mixture, allowing it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully remove any unreacted sodium. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.[3]

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structure and stereochemistry.[3][6]

Figure 1: Synthesis of trans-3-Aminocyclohexanol.

Derivatization Strategies and Key Analogs

The bifunctional nature of trans-3-aminocyclohexanol allows for a wide range of chemical modifications at both the amino and hydroxyl groups, making it a versatile scaffold for generating diverse chemical libraries.

N-Substituted Derivatives

The primary amino group is a key handle for derivatization. Standard organic transformations can be employed to introduce a variety of substituents:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield N-alkyl or N-aryl derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can produce a range of amide derivatives.

-

Schiff Base Formation: Condensation with aldehydes can form Schiff bases, which can be further reduced to secondary amines or used as intermediates for other transformations.

O-Substituted Derivatives

The secondary hydroxyl group can also be readily functionalized:

-

Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) can yield ether derivatives.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under esterification conditions like Fischer esterification or using coupling agents) can produce ester derivatives.

Notable Analogs and Their Applications

While specific, publicly available data on the biological activity of trans-3-amino-cyclohexanol hydrochloride derivatives is limited, the therapeutic applications of its close analog, trans-4-aminocyclohexanol, provide valuable insights into its potential.

-

Ambroxol Analogs (Expectorants): trans-4-Aminocyclohexanol is a key intermediate in the synthesis of Ambroxol, a widely used mucolytic and expectorant drug. The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by reduction. The resulting N-substituted aminocyclohexanol derivatives have demonstrated significant expectorant activity with low toxicity. This suggests that derivatives of trans-3-aminocyclohexanol could also be explored for similar applications in respiratory diseases.

-

GPCR Modulators: The aminocyclohexanol scaffold has been investigated for its potential to modulate G-protein coupled receptors (GPCRs). While specific data for the trans-3 isomer is scarce, the general structural features are amenable to interactions with these important drug targets. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, are of great interest in drug discovery for their potential to fine-tune receptor activity with greater selectivity and a lower side-effect profile.[8][9][10][11] The chiral nature of trans-3-aminocyclohexanol makes it an attractive starting point for the synthesis of such modulators.

-

Kinase Inhibitors: The aminocyclohexanol moiety can serve as a scaffold for the development of kinase inhibitors. The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of kinases, which are critical targets in oncology and inflammatory diseases.

Data on Biologically Active Analogs

The following table summarizes data on some biologically active aminocyclohexanol derivatives, providing a basis for the potential of the trans-3-amino-cyclohexanol scaffold.

| Derivative Class | Target/Activity | Quantitative Data | Reference |

| 3-Aminocyclohex-2-en-1-ones | CXCR2 Antagonists | Several derivatives with IC₅₀ < 10 µM | [1] |

| Aromatic Amide Derivatives | BCR-ABL Inhibitors | Compounds with IC₅₀ values of 5.66 ± 2.06 μM and 6.03 ± 0.49 μM against K562 cells | [5] |

| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors | Compound 5k with EC₅₀ of 0.042 µM against HIV-1 WT | [12][13] |

Note: The compounds listed above are analogs and not direct derivatives of trans-3-amino-cyclohexanol hydrochloride. However, they demonstrate the potential of the aminocyclohexanol scaffold in developing potent bioactive molecules.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel therapeutics based on the trans-3-amino-cyclohexanol scaffold follows a logical and iterative workflow, from initial synthesis to biological characterization.

Figure 2: A typical drug discovery workflow.

Signaling Pathways: A Frontier for Exploration

A critical aspect of modern drug development is understanding the mechanism of action of a compound, including the specific signaling pathways it modulates. As of the writing of this guide, there is a lack of publicly available information specifically detailing the signaling pathways affected by derivatives of trans-3-amino-cyclohexanol hydrochloride.

However, given the therapeutic targets of its analogs (e.g., GPCRs and kinases), it is plausible that derivatives of this scaffold could modulate key cellular signaling cascades such as:

-

GPCR Signaling: Modulation of GPCRs can impact downstream pathways involving second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP₃), which in turn regulate a vast array of cellular processes.

-

Kinase Signaling Cascades: Inhibition of specific kinases can disrupt signaling pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

The elucidation of the specific signaling pathways modulated by novel trans-3-amino-cyclohexanol derivatives represents a significant opportunity for future research and will be crucial for their successful development as therapeutic agents.

Conclusion and Future Perspectives

trans-3-Amino-cyclohexanol hydrochloride is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a solid foundation for the synthesis of diverse and complex molecular architectures. While the direct therapeutic applications of its derivatives are still an emerging area of research, the established biological activities of its analogs, particularly in the areas of respiratory diseases, GPCR modulation, and kinase inhibition, strongly suggest that this scaffold is a promising starting point for the development of novel therapeutics.

Future research should focus on the synthesis and biological evaluation of a broader range of trans-3-amino-cyclohexanol derivatives to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential to unlock their full therapeutic potential. The continued exploration of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. [Link]

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

-

Sci-Hub. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved January 16, 2026, from [Link]

-

Svintek, N., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. [Link]

-

Reddy, M. S., & Njar, V. C. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 274-278. [Link]

-

Hauser, A. S., et al. (2017). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 292(42), 17253-17261. [Link]

-

Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

-

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]

-

Burford, N. T., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 14-43. [Link]

-

Xing, Y., et al. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Signal Transduction and Targeted Therapy, 10(1), 1-4. [Link]

-

Jones, C. K., & Conn, P. J. (2014). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Neuropharmacology, 76, 1-10. [Link]

-

Kim, M. G., et al. (2003). Evaluation of amino-substituted heterocyclic derivatives as alanine racemase inhibitors. Medicinal Chemistry Research, 12(3), 130-138. [Link]

-

PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. Retrieved January 16, 2026, from [Link]

-

Hrdlicka, P., et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 11(3), 1645-1658. [Link]

-

Coop, A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(23), 9575-9585. [Link]

-

Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

Sources

- 1. Buy trans-3-Amino-cyclohexanol hydrochloride | 124555-43-7 [smolecule.com]

- 2. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. TRANS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE | 124555-43-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones / Molecules, 2011 [sci-hub.st]

- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to trans-3-Amino-cyclohexanol Hydrochloride: A Bifunctional Building Block

An In-Depth Technical Guide to the Potential Role of trans-3-Amino-cyclohexanol Hydrochloride in Advanced Polymer Synthesis